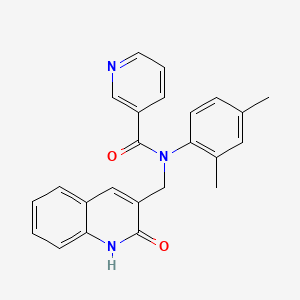
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a derivative of nicotinamide, which is a form of vitamin B3.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In neuroprotection, it has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In antimicrobial activity, it has been shown to disrupt the cell membrane and inhibit the activity of various enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide are diverse and depend on the specific application. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In neuroprotection, it has been shown to reduce oxidative stress and inflammation in the brain. In antimicrobial activity, it has been shown to inhibit the growth of various strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide in lab experiments include its potent activity against cancer cells, neuroprotection, and antimicrobial activity. However, there are some limitations to its use, including its relatively high cost and potential toxicity at high concentrations.
Orientations Futures
There are many future directions for the study of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide. One potential direction is the development of novel derivatives with improved activity and reduced toxicity. Another direction is the study of its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is a promising compound with potential applications in various fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand its potential and develop novel derivatives with improved activity and reduced toxicity.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide involves the reaction of 2,4-dimethylbenzaldehyde with 2-hydroxy-3-quinolinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with nicotinoyl chloride to produce the final compound.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, it has been shown to protect against oxidative stress and reduce inflammation in the brain. In antimicrobial activity, it has exhibited potent activity against various strains of bacteria and fungi.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-9-10-22(17(2)12-16)27(24(29)19-7-5-11-25-14-19)15-20-13-18-6-3-4-8-21(18)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNPZVXTCHAHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


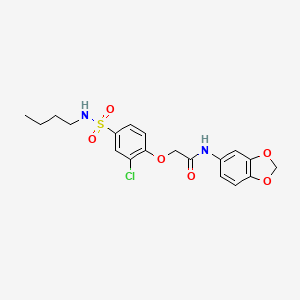
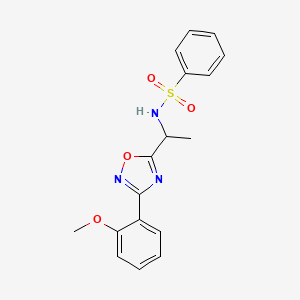
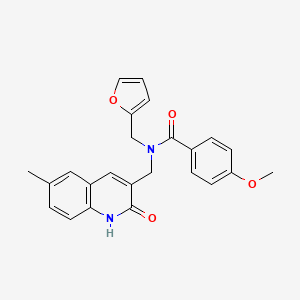
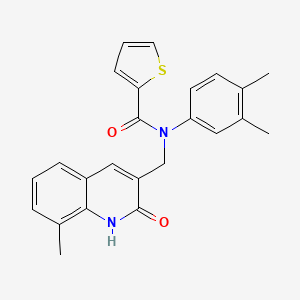
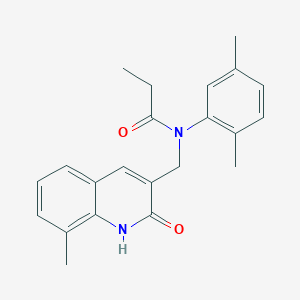

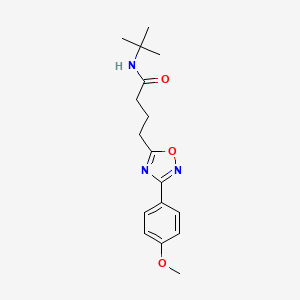
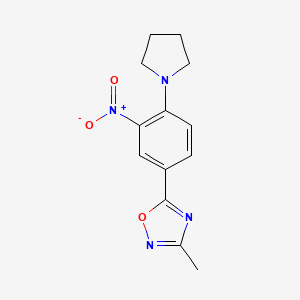
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7693349.png)
![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7693360.png)
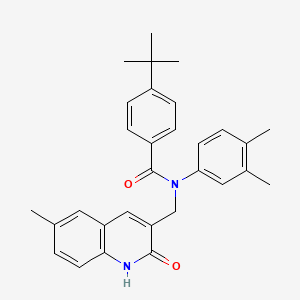

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7693375.png)